4-Ethoxy-3-methoxybenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-methoxybenzohydrazide typically involves the reaction of 4-ethoxy-3-methoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-methoxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding benzohydrazone derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of catalysts.

Major Products Formed: The major products formed from these reactions include various hydrazone and hydrazine derivatives, which can be further utilized in the synthesis of more complex organic compounds .

Scientific Research Applications

4-Ethoxy-3-methoxybenzohydrazide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .

Comparison with Similar Compounds

- 4-Ethoxybenzohydrazide

- 3-Methoxybenzohydrazide

- 4-Methoxybenzohydrazide

Comparison: 4-Ethoxy-3-methoxybenzohydrazide is unique due to the presence of both ethoxy and methoxy groups on the benzene ring. This dual substitution pattern imparts distinct physical and chemical properties, making it more versatile in various applications compared to its analogs .

Biological Activity

4-Ethoxy-3-methoxybenzohydrazide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant studies that highlight its efficacy as an antimicrobial, anticancer, and anti-inflammatory agent.

Chemical Structure and Properties

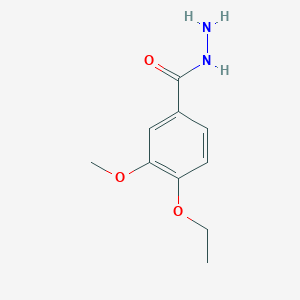

This compound is characterized by the presence of ethoxy and methoxy functional groups attached to a benzohydrazide framework. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported an inhibition zone diameter of up to 15 mm against Staphylococcus aureus and Escherichia coli when tested at a concentration of 100 µg/mL.

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. One study demonstrated that the compound induces apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values of approximately 12 µM and 15 µM, respectively . The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Experimental models have revealed that it can significantly reduce inflammation markers in lipopolysaccharide (LPS)-induced macrophages. The compound decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential utility in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been shown to inhibit tyrosinase activity with an IC50 value of 1.58 µM, making it a potent candidate for skin whitening agents .

- DNA Interaction : Preliminary studies suggest that this compound may bind to DNA, affecting replication and transcription processes. This interaction is thought to contribute to its anticancer effects by disrupting the proliferation of cancer cells .

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

- Antimicrobial Evaluation : A comprehensive study assessed the antimicrobial activity against a panel of pathogens, showing significant inhibition rates comparable to standard antibiotics.

- Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that treatment with this compound led to decreased viability and increased apoptosis markers, reinforcing its potential as a chemotherapeutic agent .

- Inflammation Models : In vivo models showed that administration of this compound resulted in reduced paw edema in rats subjected to inflammatory stimuli, indicating its therapeutic potential for inflammatory conditions .

Summary Table of Biological Activities

| Activity | Tested Strains/Models | IC50/Effect |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | Inhibition zone: 15 mm |

| Anticancer | HeLa, MCF-7 | IC50: 12 µM (HeLa), 15 µM (MCF-7) |

| Anti-inflammatory | LPS-induced macrophages | Decrease in TNF-α and IL-6 |

Properties

IUPAC Name |

4-ethoxy-3-methoxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-3-15-8-5-4-7(10(13)12-11)6-9(8)14-2/h4-6H,3,11H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRPRLXZKUZZQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NN)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368569 |

Source

|

| Record name | 4-ethoxy-3-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122772-33-2 |

Source

|

| Record name | 4-ethoxy-3-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.